molecular formula C19H23FN2O B11505897 Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-

Cat. No.: B11505897
M. Wt: 314.4 g/mol
InChI Key: NPJAVCQMIZVTKQ-UHFFFAOYSA-N
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Description

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro- is a synthetic organic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a butyl group, a fluorophenyl group, and two methyl groups, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the butyl, fluorophenyl, and dimethyl groups through various chemical reactions. Common reagents used in these reactions include alkyl halides, fluorobenzenes, and methylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive agent, with studies exploring its effects on cellular processes and signaling pathways.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro- exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes, receptors, or ion channels, leading to modulation of cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Indazol-4-one, 3-butyl-1-(2-chlorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Indazol-4-one, 3-butyl-1-(2-bromophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    Indazol-4-one, 3-butyl-1-(2-methylphenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro- imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H23FN2O

Molecular Weight

314.4 g/mol

IUPAC Name

3-butyl-1-(2-fluorophenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C19H23FN2O/c1-4-5-9-14-18-16(11-19(2,3)12-17(18)23)22(21-14)15-10-7-6-8-13(15)20/h6-8,10H,4-5,9,11-12H2,1-3H3

InChI Key

NPJAVCQMIZVTKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3F

Origin of Product

United States

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